

# An In-depth Technical Guide to GEA 3162 (CAS Number: 144575-47-3)

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## Compound of Interest

Compound Name: GEA 3162

Cat. No.: B1671416

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## Abstract

**GEA 3162**, with the chemical name 5-amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazolium chloride, is a mesoionic compound that has garnered significant interest in pharmacological research. It is recognized primarily as a peroxynitrite ( $\text{ONOO}^-$ ) donor, simultaneously generating nitric oxide (NO) and superoxide ( $\text{O}_2^-$ ). This dual activity distinguishes it from conventional nitric oxide donors and underlies its unique biological effects, most notably the induction of apoptosis in inflammatory cells such as neutrophils. This technical guide provides a comprehensive overview of the core research on **GEA 3162**, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols, and visualizations of relevant pathways and workflows.

## Core Concepts and Mechanism of Action

**GEA 3162** is a water-soluble compound that decomposes to co-generate nitric oxide and superoxide.[1] These two highly reactive species rapidly combine to form peroxynitrite, a potent oxidizing and nitrating agent.[2] This mechanism of action is central to the biological effects of **GEA 3162** and differentiates it from traditional NO donors, which primarily release nitric oxide.

The primary and most studied effect of **GEA 3162** is the induction of apoptosis, or programmed cell death, in human neutrophils.[3][4] This pro-apoptotic effect is mediated by peroxynitrite and follows a pathway that is distinct from that of pure NO donors.[3] While both **GEA 3162** and

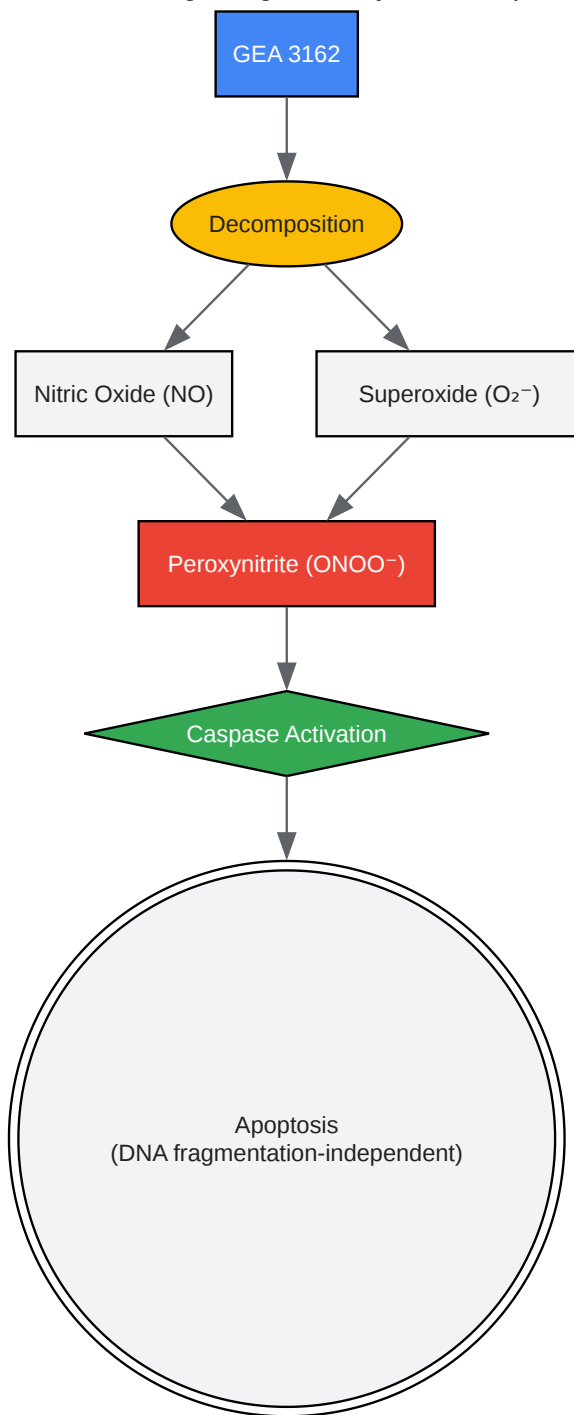
conventional NO donors can induce morphological changes associated with apoptosis, **GEA 3162** does so without causing internucleosomal DNA fragmentation, a hallmark of classical apoptosis.[3] This suggests a unique, caspase-dependent but DNA fragmentation-independent apoptotic pathway.[5]

Furthermore, **GEA 3162** has been shown to influence intracellular calcium concentrations in neutrophils. It stimulates  $\text{Ca}^{2+}$  entry through a mechanism that is independent of the depletion of intracellular stores, suggesting a direct effect on plasma membrane channels through protein thiol oxidation.[6]

The compound also exhibits anti-inflammatory properties by inhibiting various functions of human polymorphonuclear leukocytes (PMNs), including leukotriene B4 synthesis, degranulation, chemotaxis, and superoxide anion release.[4] These inhibitory effects are associated with an increase in cyclic guanosine monophosphate (cGMP) levels, suggesting the involvement of the NO-cGMP signaling pathway in some of its actions.[4]

## Signaling Pathway of GEA 3162-Induced Apoptosis in Neutrophils

## GEA 3162 Signaling Pathway in Neutrophils

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Caption: **GEA 3162** decomposition and subsequent signaling cascade.

## Quantitative Data

The following tables summarize the available quantitative data on the biological effects of **GEA 3162**.

Parameter	Cell Type/System	Value	Reference
IC <sub>50</sub> (Inhibition of FMLP-induced chemotaxis)	Human Polymorphonuclear Leukocytes (PMNs)	6 µM	[4]
IC <sub>50</sub> (Inhibition of A23187-induced LTB <sub>4</sub> release)	Human PMNs	Dose-dependent (1-100 µM)	[4]
IC <sub>50</sub> (Inhibition of A23187-induced β-glucuronidase release)	Human PMNs	Dose-dependent (1-100 µM)	[4]
IC <sub>50</sub> (Inhibition of opsonized zymosan-triggered chemiluminescence)	Human PMNs	Dose-dependent (1-100 µM)	[4]
NO Donor Concentration for Apoptosis Induction	Murine Bone Marrow Cells	40 µM	[7]

Note: Further dose-response data from the primary literature is required for a more comprehensive quantitative summary.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of **GEA 3162**. These protocols are based on the descriptions in the primary literature and are intended to serve as a guide for researchers.

### Neutrophil Isolation and Apoptosis Assay

Objective: To isolate human neutrophils and assess the induction of apoptosis by **GEA 3162**.

Materials:

- Venous blood from healthy human volunteers
- Dextran T500
- Lymphoprep™
- Hanks' Balanced Salt Solution (HBSS)
- RPMI-1640 medium
- Fetal calf serum (FCS)
- **GEA 3162**
- Propidium iodide (PI)
- Annexin V-FITC
- Flow cytometer

Protocol:

- Neutrophil Isolation:
  - Collect venous blood into a syringe containing heparin.
  - Mix the blood with 6% dextran T500 in a 4:1 ratio.
  - Allow erythrocytes to sediment for 30-45 minutes at room temperature.
  - Layer the leukocyte-rich supernatant onto Lymphoprep™.
  - Centrifuge at 400 x g for 30 minutes.
  - Aspirate the neutrophil-rich pellet and resuspend in HBSS.

- Lyse contaminating erythrocytes by hypotonic lysis using sterile water followed by the addition of hypertonic saline.
- Wash the neutrophils twice with HBSS and resuspend in RPMI-1640 medium supplemented with 10% FCS.
- Assess cell viability and purity using Trypan blue exclusion and cyto-spin preparations.
- Apoptosis Induction and Assessment:
  - Incubate neutrophils ( $5 \times 10^6$  cells/mL) in RPMI-1640 with 10% FCS in the presence or absence of **GEA 3162** at desired concentrations (e.g., 10-100  $\mu$ M) for various time points (e.g., 6, 18, 24 hours) at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
  - For flow cytometric analysis, wash the cells with cold PBS.
  - Resuspend the cells in binding buffer.
  - Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
  - Analyze the samples on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

## Measurement of Nitric Oxide and Superoxide Generation

Objective: To detect the release of nitric oxide and superoxide from **GEA 3162** using electrochemical and electron paramagnetic resonance (EPR) techniques.

Materials:

- **GEA 3162**
- Phosphate-buffered saline (PBS)
- Nitric oxide-sensitive electrode

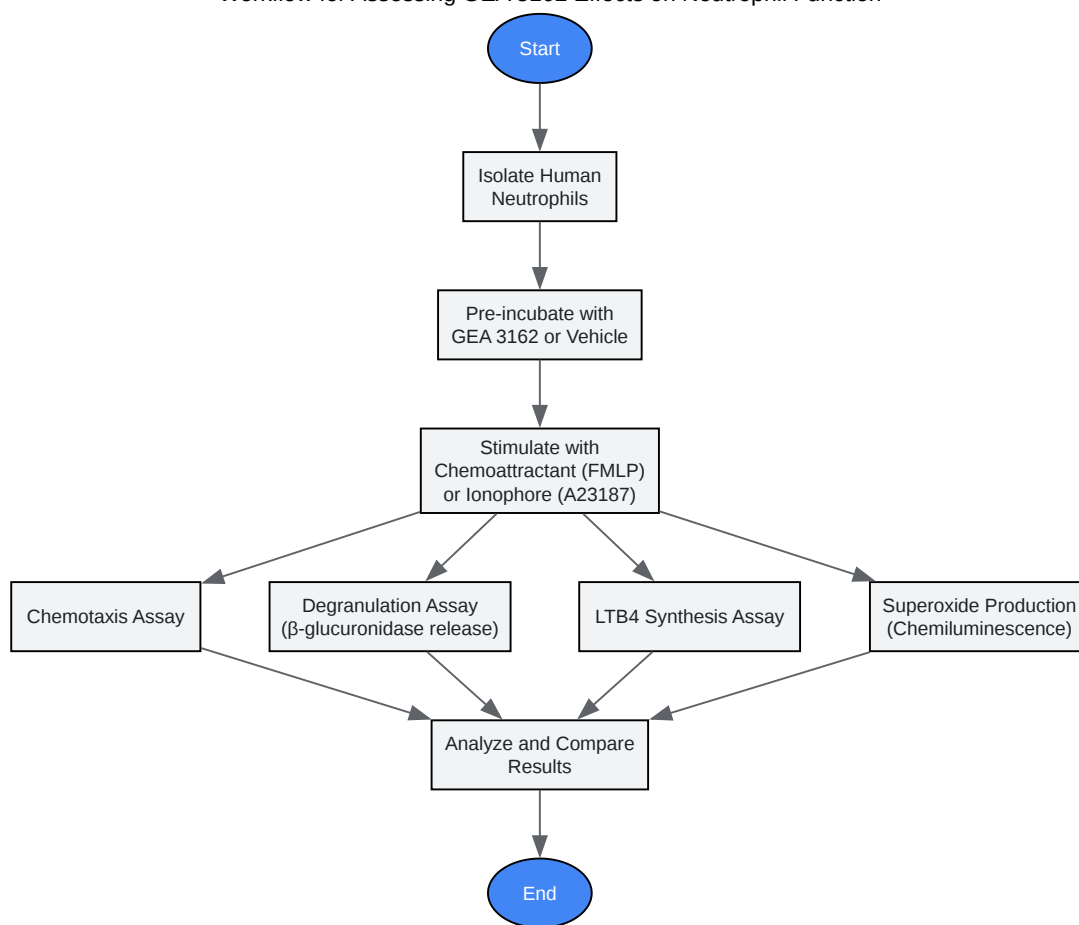
- EPR spectrometer
- Spin trap (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide)
- Superoxide dismutase (SOD)

Protocol:

- Electrochemical Detection of Nitric Oxide:
  - Prepare a solution of **GEA 3162** in deoxygenated PBS at the desired concentration.
  - Calibrate the nitric oxide-sensitive electrode according to the manufacturer's instructions.
  - Immerse the electrode in the **GEA 3162** solution and record the current generated over time.
  - As a control, measure the NO release from a known NO donor (e.g., DEA/NO).
  - To confirm the quenching of NO by superoxide, add superoxide dismutase (SOD) to the **GEA 3162** solution and observe any changes in the detected NO signal.
- EPR Detection of Superoxide:
  - Prepare a solution of **GEA 3162** in PBS containing the spin trap DMPO.
  - Transfer the solution to a flat cell suitable for EPR analysis.
  - Place the cell in the cavity of the EPR spectrometer and record the spectra at room temperature.
  - The formation of the DMPO-OOH adduct will produce a characteristic EPR spectrum, indicating the presence of superoxide.
  - To confirm the specificity of the signal, add SOD to the solution, which should abolish the DMPO-OOH signal.

# Experimental Workflow for Assessing Neutrophil Function

Workflow for Assessing GEA 3162 Effects on Neutrophil Function



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Caption: A typical workflow for studying **GEA 3162**'s impact on neutrophil functions.

## Synthesis and Chemical Properties

**GEA 3162** is chemically known as 1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride.[1] While detailed, step-by-step synthesis protocols for **GEA 3162** are not readily available in the public domain, the synthesis of related mesoionic oxatriazole derivatives has been described. These syntheses generally involve the cyclization of appropriately substituted precursors.

Property	Value
CAS Number	144575-47-3
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>4</sub> O·HCl
Molecular Weight	267.5 g/mol
Appearance	Solid
Solubility	Water-soluble

## Toxicology and Safety Information

Comprehensive toxicology data, such as LD50 values, for **GEA 3162** are not widely published. As with any research chemical, appropriate safety precautions should be taken when handling **GEA 3162**. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion and Future Directions

**GEA 3162** is a valuable research tool for investigating the biological roles of peroxynitrite. Its ability to induce a unique form of apoptosis in neutrophils highlights its potential for studying the resolution of inflammation. Further research is warranted to fully elucidate the downstream signaling pathways activated by **GEA 3162**-derived peroxynitrite in different cell types. The development of more specific and controlled peroxynitrite donors will continue to be an

important area of research. Additionally, a more thorough investigation into the in vivo pharmacokinetics and toxicology of **GEA 3162** would be necessary to explore any potential therapeutic applications.

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